molecular formula C15H18N4O2S2 B5128492 N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5128492
M. Wt: 350.5 g/mol
InChI Key: CFUSCIGLSLKDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide, also known as BAY 41-2272, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.

Mechanism of Action

N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cGMP. This increase in cGMP leads to relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation. These effects make this compound 41-2272 a promising therapeutic agent for a variety of disease states.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows for targeted modulation of cGMP signaling pathways. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide 41-2272, including:
1. Further investigation of its therapeutic potential in pulmonary hypertension and other cardiovascular diseases.
2. Development of more potent and selective sGC activators.
3. Investigation of the potential use of this compound 41-2272 in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential use of this compound 41-2272 in the treatment of inflammatory diseases.
5. Investigation of the potential use of this compound 41-2272 in the treatment of cancer.
In conclusion, this compound 41-2272 is a promising compound with potential therapeutic applications in a variety of disease states. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an important topic of study in the scientific community.

Synthesis Methods

The synthesis of N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide 41-2272 involves several steps, including the reaction of 2-nitrobenzaldehyde with butylamine to form an imine intermediate, which is then reduced to form the corresponding amine. This amine is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate, which is then cyclized to form the final product.

Scientific Research Applications

N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of disease states, including pulmonary hypertension, erectile dysfunction, and cardiovascular disease. This compound has been shown to activate sGC, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates a wide range of physiological processes.

properties

IUPAC Name

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-2-3-9-16-12(20)10-22-15-19-18-14(23-15)17-13(21)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUSCIGLSLKDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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